molecular formula C12H16O4 B597277 Ethyl 2-(3-methoxyphenoxy)propanoate CAS No. 141289-99-8

Ethyl 2-(3-methoxyphenoxy)propanoate

Cat. No.: B597277
CAS No.: 141289-99-8
M. Wt: 224.256
InChI Key: HZWBLFWDSWTRPC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenoxy)propanoate (CAS 141289-99-8) is an organic ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . Its structure comprises a propanoate backbone substituted at the 2-position with a 3-methoxyphenoxy group. This compound is characterized by:

  • Ethyl ester group: Enhances lipophilicity and stability.
  • Asymmetric carbon: The 2-position substitution creates chirality, which may influence biological activity.

Properties

IUPAC Name

ethyl 2-(3-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-6-10(8-11)14-3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWBLFWDSWTRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methoxyphenoxy)propanoate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 3-methoxyphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-methoxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme-substrate interactions due to its ester functional group.

    Medicine: Investigated for potential pharmacological activities and as a building block for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxyphenoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Position Notable Features
Ethyl 2-(3-methoxyphenoxy)propanoate C₁₂H₁₆O₄ 224.25 Methoxyphenoxy, ethyl ester 3-methoxy on phenoxy Chiral center, aromatic ether
Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate C₁₂H₁₃NO₃ 223.24 Cyanomethyl, ethyl ester 4-cyanomethyl Electron-withdrawing cyano group
Ethyl 2-(hexylcarbamoyloxy)propanoate C₁₂H₂₃NO₄ 245.31 Carbamoyloxy, ethyl ester N/A Urethane bond, lipophilic tail
Ethyl 2-[(phenylcarbonothioyl)thio]propanoate C₉H₁₄O₄S₃ 254.37 Dithiobenzoate, ethyl ester N/A RAFT polymerization agent
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate C₁₂H₁₄F₂O₄ 284.24 Difluoro, hydroxyl, methoxyphenyl 3-methoxy on phenyl Fluorinated, polar hydroxyl

Key Observations :

  • Substituent Position : The meta-substitution in the target compound contrasts with para-substituted analogs (e.g., ), which may alter steric and electronic properties.
  • Functional Groups: Electron-donating methoxy groups (target compound) vs. electron-withdrawing cyano () or nitro () groups influence reactivity and solubility.

Physicochemical Properties

  • Molecular Weight : The target compound (224.25 g/mol) is lighter than fluorinated (, .24 g/mol) or sulfur-containing analogs (, .37 g/mol), suggesting higher volatility .
  • Solubility: The methoxyphenoxy group enhances solubility in polar aprotic solvents compared to hydrophobic analogs like .
  • Stability : Ether linkages (target compound) are generally more stable than thiocarbonyl () or hydrazone () groups under acidic conditions.

Biological Activity

Ethyl 2-(3-methoxyphenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C12H14O4C_{12}H_{14}O_4, and it belongs to a class of compounds known as esters.

Key Structural Features:

  • Methoxy Group: Enhances lipophilicity and potential for hydrogen bonding.
  • Phenoxy Group: Contributes to biological activity through interactions with macromolecules.
  • Ester Functionality: Can undergo hydrolysis to release active metabolites.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors.

  • Hydrolysis: The ester group can be hydrolyzed in vivo, leading to the formation of phenoxyacetic acid derivatives that may exhibit enhanced biological effects.
  • Enzyme Modulation: Studies suggest that this compound can act as an inhibitor or modulator of specific metabolic pathways, influencing enzyme activity and cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against mycobacterial species, showing significant inhibition compared to control compounds .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Its structural characteristics allow it to inhibit inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(4-methoxyphenoxy)propanoateMethoxy group at position 4Different substitution pattern affects reactivity
Mthis compoundMethyl instead of ethylVariations in biological activity due to alkyl group changes
Ethyl 2-(2-methoxyphenoxy)propanoateMethoxy group at position 2Distinct interactions with biological targets

The position of the methoxy group significantly influences the compound's reactivity and biological activity, making this compound particularly valuable for research and application.

Study on Antimicrobial Activity

In an investigation focused on the antimicrobial potential of various phenolic compounds, this compound was tested against Mycobacterium avium subsp. paratuberculosis and M. intracellulare. The results indicated that this compound exhibited higher activity levels compared to other tested derivatives, suggesting a promising avenue for further exploration in antimicrobial drug development .

Anti-inflammatory Mechanism Exploration

A separate study explored the anti-inflammatory mechanisms of this compound. The findings revealed that the compound effectively reduced pro-inflammatory cytokine levels in vitro, indicating its potential role as an anti-inflammatory agent in therapeutic settings.

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